molecular formula C11H15N5 B13953189 2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine CAS No. 60560-12-5

2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine

Cat. No.: B13953189
CAS No.: 60560-12-5
M. Wt: 217.27 g/mol
InChI Key: WMBJNBSNCYQXKN-UHFFFAOYSA-N
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Description

2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine is a chemical compound that belongs to the class of guanidines It features a pyridine ring substituted with a cyano group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine typically involves the reaction of pyridine derivatives with guanidine compounds. One common method includes the reaction of 2-cyano-3-pyridinecarboxaldehyde with tert-butylguanidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyano and tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

60560-12-5

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

2-tert-butyl-1-cyano-3-pyridin-2-ylguanidine

InChI

InChI=1S/C11H15N5/c1-11(2,3)16-10(14-8-12)15-9-6-4-5-7-13-9/h4-7H,1-3H3,(H2,13,14,15,16)

InChI Key

WMBJNBSNCYQXKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC#N)NC1=CC=CC=N1

Origin of Product

United States

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